molecular formula C19H26N2O6 B2702607 (2R,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester CAS No. 787615-48-9

(2R,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester

Cat. No.: B2702607
CAS No.: 787615-48-9
M. Wt: 378.425
InChI Key: UVWVPIDBHIWJLK-HUUCEWRRSA-N
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Description

“(2R,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester” is a chemical compound . The IUPAC name for this compound is 1-benzyl 2-methyl (2R,4R)-4-(((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C19H26N2O6 . The InChI code is 1S/C19H26N2O6/c1-19(2,3)27-17(23)20-14-10-15(16(22)25-4)21(11-14)18(24)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 378.43 . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Systems

The compound has been utilized in the synthesis of various heterocyclic systems. For example, derivatives like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and phenylmethyl equivalents have been prepared and used as reagents for creating N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other structures. These processes highlight the compound's versatility in facilitating the formation of complex heterocycles, which are crucial in the development of pharmaceuticals and other biologically active molecules (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).

Kinetic Resolution

The compound's structure has inspired research into the kinetic resolution of related esters using enzymes like Candida rugosa lipase, leading to the discovery of specific enantiomeric ratios that are beneficial for synthesizing chiral intermediates. This research underscores the compound's role in enhancing our understanding of enzyme-catalyzed reactions, which are pivotal in the manufacture of enantiomerically pure substances (A. Sobolev, M. Franssen, et al., 2002).

Organic Solar Cells

Another intriguing application is in the field of organic solar cells, where derivatives of the compound have been used as acceptor and cathode interfacial materials. This use demonstrates its potential in improving the efficiency of organic solar cells, a critical aspect of renewable energy research. The study focused on the utilization of amine-based fullerene derivatives, emphasizing the compound's utility in nano-structured organic solar cells (Menglan Lv, M. Lei, et al., 2014).

Catalytic Processes

Additionally, the compound has been explored in catalytic processes, such as the methoxycarbonylation of alkynes catalyzed by palladium complexes. This research points to its utility in creating unsaturated esters or facilitating cascade reactions to produce α,ω-diesters, highlighting its role in developing new catalytic methods for synthesizing valuable chemical products (A. A. N. Magro, Lynzi M. Robb, et al., 2010).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-14-10-15(16(22)25-4)21(11-14)18(24)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWVPIDBHIWJLK-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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